5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine

Description

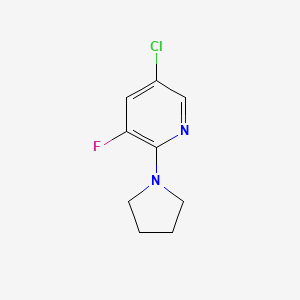

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine (CAS: 1020253-18-2) is a pyridine derivative with a molecular formula of C₉H₁₀ClFN₂ and a molecular weight of 200.6 g/mol. Its structure features a pyridine ring substituted with chlorine (C-5), fluorine (C-3), and a pyrrolidin-1-yl group (C-2) . The pyrrolidine moiety contributes to its basicity and solubility in organic solvents, while the halogen substituents (Cl, F) influence electronic properties and metabolic stability .

Properties

IUPAC Name |

5-chloro-3-fluoro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBIHCGKQNLXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674379 | |

| Record name | 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-18-2 | |

| Record name | 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-3-fluoropyridine.

Nucleophilic Substitution: The pyrrolidine group is introduced via a nucleophilic substitution reaction. This involves reacting 2-chloro-3-fluoropyridine with pyrrolidine in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. This ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development:

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new drugs, especially in the realm of neuropharmacology.

b. Proteomics Research:

This compound is utilized in proteomics for its ability to modify protein interactions. It has been noted for its role in the development of protein degraders, which are essential in targeted protein degradation strategies, a promising approach in treating various diseases, including cancer .

Case Studies

a. Targeted Protein Degradation:

Recent studies have highlighted the effectiveness of this compound as a ligand in targeted protein degradation systems. For instance, a study demonstrated its ability to selectively degrade specific proteins involved in cancer progression, showcasing its potential as a therapeutic agent .

b. Neuropharmacological Applications:

Research has indicated that compounds similar to this compound exhibit significant activity on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Key Observations:

- Halogen Substitution: The presence of fluorine (electron-withdrawing) in the target compound enhances metabolic stability compared to nitro (NO₂) or bromine (Br) substituents .

- Pyrrolidinyl vs. Phenoxy Groups: The pyrrolidinyl group in the target compound increases basicity and solubility in polar solvents, whereas phenoxy-substituted analogues (e.g., 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine) exhibit lower solubility due to aromatic bulk .

- Trifluoromethyl (CF₃) Effects : The CF₃ group in 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine significantly increases lipophilicity (logP ~2.5), making it suitable for membrane-permeable agrochemicals, unlike the target compound’s fluorine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine, with the CAS number 1020253-18-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C9H10ClFN2

- Molecular Weight: 200.6 g/mol

- PubChem CID: 46738724

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. For instance, it has been evaluated in various cancer cell lines, showing significant inhibitory effects on cell proliferation.

- Inhibition of Kinases : The compound has been associated with inhibition of specific kinases, which are critical in cancer signaling pathways. For example, it has shown potential as an inhibitor of tropomyosin receptor kinases (Trk), which are implicated in various cancers and neurodegenerative diseases .

- Selectivity and Potency : In vitro studies have demonstrated that this compound possesses selectivity for certain targets, which is essential for minimizing off-target effects in therapeutic applications .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in malignant cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable case study involved the evaluation of this compound in mouse models bearing tumors dependent on Trk signaling. Treatment resulted in a marked reduction in tumor size and improved survival rates compared to control groups .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Current data on the toxicity profile of this compound remains limited. Preliminary safety evaluations suggest that it should be handled with caution due to potential irritant properties .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodology : A two-step approach is typically employed: (i) Halogenation : Introduce fluorine and chlorine substituents via electrophilic aromatic substitution (EAS) using reagents like Cl₂/FeCl₃ or Selectfluor® for fluorination. (ii) Pyrrolidine Coupling : Utilize Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with pyrrolidine under Pd catalysis or high-temperature conditions (e.g., DMF, 120°C).

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂/Xantphos), and stoichiometry of pyrrolidine to minimize byproducts. Pre-functionalized pyridine intermediates (e.g., 3-fluoro-5-chloro-2-iodopyridine) can enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Resolve substituent effects on the pyridine ring (e.g., downfield shifts for Cl/F at C5/C3) and pyrrolidinyl protons (δ 1.8–3.2 ppm).

- HRMS : Confirm molecular weight (C₉H₁₀ClF₁N₂; exact mass 200.0473) using ESI+ or EI ionization.

- XRD : Crystallize the compound (e.g., via slow evaporation in EtOAc/hexane) to confirm regiochemistry and steric effects of the pyrrolidinyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidinyl group influence substitution reactions at adjacent positions?

- Steric Hindrance : The pyrrolidinyl group at C2 creates steric bulk, limiting nucleophilic attack at C2/C6.

- Electronic Effects : The electron-donating pyrrolidinyl group activates the pyridine ring toward electrophilic substitution at C4 but deactivates positions ortho/para to it.

- Experimental Validation : Compare reaction rates of halogen displacement (e.g., Cl → OMe) at C5 in the presence/absence of pyrrolidine using kinetic studies .

Q. What computational methods can predict reactivity in cross-coupling reactions involving this compound?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Suzuki-Miyaura coupling (e.g., at C5-Cl).

- Molecular Dynamics : Simulate Pd-catalyzed coupling transition states to identify steric clashes with the pyrrolidinyl group.

- Case Study : Predict feasibility of coupling C5-Cl with aryl boronic acids using B3LYP/6-31G(d) basis sets and compare with experimental yields .

Q. How can researchers resolve contradictions in reported yields for halogen displacement reactions?

- Root Cause Analysis : Variables include: (i) Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance SNAr but may decompose sensitive intermediates. (ii) Catalyst Stability : Pd catalysts degrade under high-temperature or acidic conditions.

- Mitigation : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst load. Validate with LC-MS to track intermediate stability .

Q. What strategies stabilize reactive intermediates during multi-step synthesis?

- Protecting Groups : Use tert-butyl carbamate (Boc) to protect amines during halogenation steps (e.g., tert-butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate in ).

- Low-Temperature Storage : Store intermediates at 2–8°C under inert gas to prevent oxidation or hydrolysis .

Safety and Handling

Q. What are the recommended storage conditions for this compound?

- Store in sealed, light-resistant containers under dry conditions at 2–8°C. Use desiccants (e.g., silica gel) to prevent moisture absorption, which can hydrolyze the pyrrolidinyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.